molecular formula C12H11Cl2NO B133065 Propyzamide CAS No. 23950-58-5

Propyzamide

Cat. No.: B133065
CAS No.: 23950-58-5
M. Wt: 256.12 g/mol
InChI Key: PHNUZKMIPFFYSO-UHFFFAOYSA-N
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Description

Propyzamide, also known as pronamide, is a selective, systemic herbicide primarily used in agriculture to control annual and perennial grasses and certain broadleaved weeds. It is particularly effective in crops such as oilseed rape, lettuce, and various fruit and root crops. This compound belongs to the benzamide chemical family and works by inhibiting cell division in plants, making it a valuable tool in weed management .

Mechanism of Action

Target of Action

Propyzamide, also known as pronamide, is a selective, systemic herbicide . It is primarily used to control annual and perennial grasses, as well as certain broad-leaved weeds . The primary target of this compound is the plant cell division process .

Mode of Action

This compound acts by inhibiting plant cell division . It achieves this by binding to tubulin, a protein that is essential for the formation of microtubules . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division. By preventing the assembly of tubulin into microtubules, this compound disrupts the normal process of cell division . This herbicide is primarily absorbed by the roots and translocated upwards in plants .

Biochemical Pathways

It is known that the compound interferes with the normal function of microtubules, which are involved in a variety of cellular processes, including cell division and intracellular transport . By disrupting these processes, this compound can effectively control the growth of unwanted plants.

Pharmacokinetics

It is known that this compound is a soil-active systemic herbicide . It must move into the soil root zone for effective contact with plant roots . This compound is primarily translocated upwards in plants following root absorption .

Result of Action

The result of this compound’s action is the effective control of unwanted plants. By inhibiting cell division, this compound prevents the normal growth and development of these plants, leading to their eventual death . This makes this compound an effective tool for controlling a variety of weeds in a wide range of crops .

Action Environment

The efficacy of this compound can be influenced by environmental conditions. For instance, in frosty conditions, plants such as blackgrass may produce adventitious roots. These rootlets absorb this compound from the surface layers of soil . Under these conditions, despite plants being well established and deeply rooted, excellent control can be achieved . Therefore, understanding the environmental conditions can help optimize the use of this compound for weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyzamide can be synthesized using various methods. One common approach involves the alcoholysis of 3,5-dichlorobenzeneformonitrile with 3-methyl-3-hydroxybutyne under Lewis acid catalytic conditions. This method simplifies the process, improves reaction conditions, and increases product yield . Another method involves the oxidation of dichlorobenzoic acid, avoiding the use of high-toxicity reagents and making the process more environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity while minimizing environmental impact. The use of advanced catalytic systems and continuous flow reactors can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Propyzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which is then purified and formulated for agricultural use.

Comparison with Similar Compounds

  • Cycloxydim
  • Glyphosate
  • Carbetamide
  • Clethodim
  • Fenoxaprop-p-ethyl
  • Clodinafop-propargyl

Propyzamide’s unique selectivity and mode of action make it a valuable tool in integrated weed management programs, particularly in crops where resistance to other herbicides is a concern.

Properties

IUPAC Name

3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide
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InChI

InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16)
Source PubChem
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InChI Key

PHNUZKMIPFFYSO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Record name 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE
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DSSTOX Substance ID

DTXSID2020420
Record name Propyzamide
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Molecular Weight

256.12 g/mol
Source PubChem
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Physical Description

3,5-dichloro-n-(1,1-dimethyl-2-propynyl)benzamide is a white solid. Used as a selective herbicide., Off-white or white odorless solid; [HSDB] Colorless or white crystalline solid; [MSDSonline]
Record name 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE
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Record name Pronamide
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Solubility

In water - 15 mg/l (25 °C). In methanol, isopropanol 150, cyclohexanone, methyl ethyl ketone 200, dimethyl sulfoxide 330 (all in g/l). Moderately soluble in benzene, xylene, carbon tetrachloride. Sightly soluble in petroleum ether., SOL IN MANY ALIPHATIC & AROMATIC SOLVENTS.
Record name PRONAMIDE
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Vapor Pressure

0.000085 [mmHg], 8.5X10-5 MM HG @ 25 °C
Record name Pronamide
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Mechanism of Action

Although there are numerous herbicides that disrupt mitosis as a mechanism of action, to date not one has compared the effects of these disrupters on a single specials and over a range of concentrations. Oat seedlings, treated with a range of concentrations of nine different mitotic disrupter herbicides" (including pronamide), were examined by immunofluorescence microscopy of tubulin in methacrylate sections. All herbicides caused the same kinds of microtubule disruption, although the concentrations required to cause the effects differed markedly between the herbicides. Effects on spindle and phragmnoplast mitotic microtubule arrays were seen at the lowest concentrations and manifested as multipolar spindles and bifurcated phragmoplasts (which subsequently resulted in abnormal cell plate formation). At increasing concentrations, effects on mitotic microtubule arrays manifested as microtubule tufts at kinetochores and reduction of cortical microtubules resulting in arrested prometaphase figures and isodiametric cells. These data indicate that all mitotic disrupter herbicides have a common primary mechanism of action, inhibition of microtubu1e polymerization, and that margina1 effects observed in the past were the result of incomplete inhibition and/or differential sensitivity of the microtubu1e arrays.
Record name PRONAMIDE
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Color/Form

OFF-WHITE SOLID, WHITE CRYSTALS, NEEDLES, White powder

CAS No.

23950-58-5
Record name 3,5-DICHLORO-N-(1,1-DIMETHYL-2-PROPYNYL)BENZAMIDE
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Record name Propyzamide
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Record name Propyzamide [BSI:ISO]
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Record name 3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide
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Record name PROPYZAMIDE
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Melting Point

155-156 °C, Decomposes above melting point; in solution for 28 days (pH 5-9, 20 °C) < 10% loss.
Record name PRONAMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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